3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)
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Overview
Description
3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) is a complex organic compound with a unique structure that includes an aminopropane backbone linked to benzene rings through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) typically involves the reaction of 2-aminopropane-1,3-diol with benzene-1,2-dicarbonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of production. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(propanoic acid)
- 3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(butane-1,4-diol)
Uniqueness
3,3’-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile) is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
919766-59-9 |
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Molecular Formula |
C19H13N5O2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[2-amino-3-(2,3-dicyanophenoxy)propoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H13N5O2/c20-7-13-3-1-5-18(16(13)9-22)25-11-15(24)12-26-19-6-2-4-14(8-21)17(19)10-23/h1-6,15H,11-12,24H2 |
InChI Key |
MMTWLJTWPNDTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(COC2=CC=CC(=C2C#N)C#N)N)C#N)C#N |
Origin of Product |
United States |
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